molecular formula C14H17N3 B7863359 3-(4-phenyl-1H-imidazol-2-yl)piperidine

3-(4-phenyl-1H-imidazol-2-yl)piperidine

Cat. No.: B7863359
M. Wt: 227.30 g/mol
InChI Key: CJTNKQZBZFDTLC-UHFFFAOYSA-N
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Description

3-(4-phenyl-1H-imidazol-2-yl)piperidine is an organic compound that belongs to the class of imidazole derivatives It features a piperidine ring substituted with a phenyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-phenyl-1H-imidazol-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted imidazole with a piperidine derivative under controlled conditions. The reaction may require catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification to achieve the desired product purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-phenyl-1H-imidazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce hydrogenated imidazole derivatives.

Scientific Research Applications

3-(4-phenyl-1H-imidazol-2-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-phenyl-1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-1H-imidazole: Shares the imidazole core but lacks the piperidine ring.

    2-phenyl-1H-imidazole: Another imidazole derivative with a different substitution pattern.

    Piperidine derivatives: Compounds like piperidine itself and its various substituted forms.

Uniqueness

3-(4-phenyl-1H-imidazol-2-yl)piperidine is unique due to the combination of the imidazole and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

3-(5-phenyl-1H-imidazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-5-11(6-3-1)13-10-16-14(17-13)12-7-4-8-15-9-12/h1-3,5-6,10,12,15H,4,7-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTNKQZBZFDTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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